molecular formula C15H18N2O5S2 B12190390 2-methoxy-N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

2-methoxy-N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12190390
M. Wt: 370.4 g/mol
InChI Key: VEZYMFDICNHBLE-UHFFFAOYSA-N
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Description

2-methoxy-N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The methoxy and acetamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-methoxy-N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application, but it could involve binding to enzymes, receptors, or other biomolecules, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and methoxyphenyl-containing molecules. Examples include:

  • N-(4-methoxyphenyl)acetamide
  • 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

What sets 2-methoxy-N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide apart is its unique combination of functional groups and structural features, which may confer specific properties and reactivity that are not present in similar compounds.

Properties

Molecular Formula

C15H18N2O5S2

Molecular Weight

370.4 g/mol

IUPAC Name

2-methoxy-N-[3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C15H18N2O5S2/c1-21-7-14(18)16-15-17(10-3-5-11(22-2)6-4-10)12-8-24(19,20)9-13(12)23-15/h3-6,12-13H,7-9H2,1-2H3

InChI Key

VEZYMFDICNHBLE-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OC

Origin of Product

United States

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